![molecular formula C17H20ClF3N4O B4544892 N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE](/img/structure/B4544892.png)
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL](METHYL)AMINO}ACETAMIDE
Overview
Description
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of aromatic and heterocyclic moieties, making it a subject of interest in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the aromatic core: The aromatic core is synthesized through electrophilic aromatic substitution reactions, introducing the chloro and trifluoromethyl groups.
Pyrazole ring formation: The pyrazole ring is formed via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Amide bond formation: The final step involves coupling the aromatic core with the pyrazole derivative through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:
Scaling up the reaction conditions: Adjusting temperature, pressure, and reaction time to suit large-scale production.
Purification techniques: Utilizing crystallization, distillation, or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDE is investigated for its potential therapeutic effects. It may serve as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDE involves interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to specific biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDE
- **N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDE
Uniqueness
The uniqueness of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-{(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYLAMINO}ACETAMIDE lies in its specific combination of functional groups and structural features. The presence of both chloro and trifluoromethyl groups, along with the pyrazole ring, imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-ethyl-5-methylpyrazol-4-yl)methyl-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClF3N4O/c1-4-25-11(2)12(8-22-25)9-24(3)10-16(26)23-15-7-13(17(19,20)21)5-6-14(15)18/h5-8H,4,9-10H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLNHTYAEOHSQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)CC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide](/img/structure/B4544819.png)
![3-ethyl-5-[4-methoxy-3-(4-thiomorpholinylmethyl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4544822.png)
![2-methyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-propanamine hydrochloride](/img/structure/B4544832.png)
![1-[1-(3-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-PHENYLPIPERAZINE](/img/structure/B4544851.png)
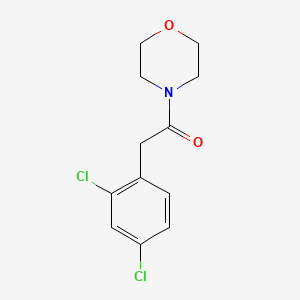
![2-{[5-(4-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B4544862.png)
![(5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4544873.png)
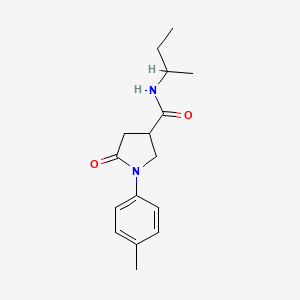
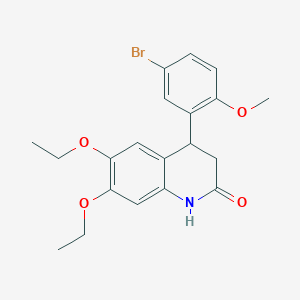
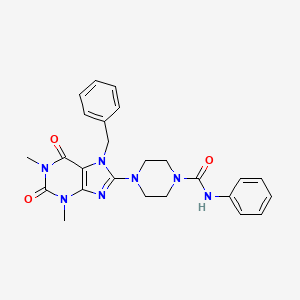
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4544904.png)
![METHYL 7-CYCLOPROPYL-3-({IMIDAZO[1,2-A]PYRIDIN-2-YL}METHYL)-2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4544905.png)
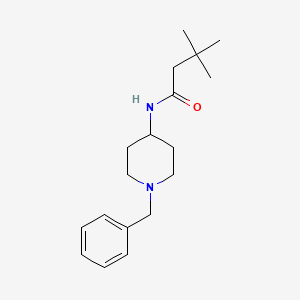
![1-CYCLOPROPYL-7-(4-ISOPROPYLPHENYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B4544921.png)
